单氟磷酸钠

描述

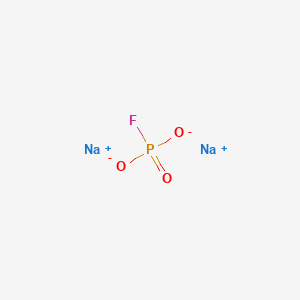

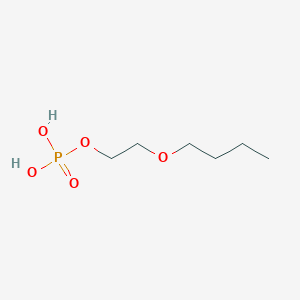

Sodium Monofluorophosphate, commonly abbreviated as MFP, is an inorganic compound with the chemical formula Na2PO3F . It is used as a mineral supplement and is known for its role in strengthening the teeth and reducing the effects of acid and bacteria on the teeth, making them resistant to decay .

Synthesis Analysis

Methods of preparing pure monofluorophosphate were investigated. Direct synthesis by heterogeneous gas-solid reactions on disodium hydrogen orthophosphate were attempted. Thionyl fluoride, sulphur tetrafluoride and hydrogen fluoride were the gaseous reagents investigated .Molecular Structure Analysis

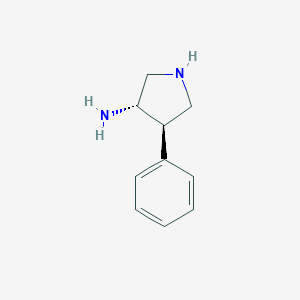

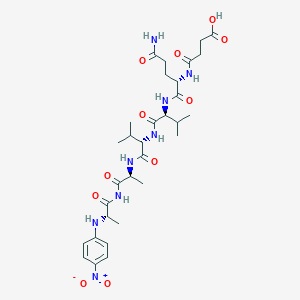

The structure of the fluorophosphate anion consists of phosphorus at the center of a tetrahedron defined by three oxygen atoms and one fluorine . The molecular formula is FH3NaO3P .Chemical Reactions Analysis

Interactions of MFP with portlandite have been observed with X-ray diffraction diagrams. Tests with solutions have shown that an amorphous gel appears when MFP is in contact with a saturated calcium hydroxide solution .Physical And Chemical Properties Analysis

Sodium Monofluorophosphate is a white crystal or powder with a melting point of 625 °C. The saturated aqueous solution contained 42% of the sodium monofluorophosphate salt at 25 °C. The pH value of a 2% dilute solution is 6.5~8 .科学研究应用

Dental Care: Fluoride-Containing Dentifrices

MFP is a primary component of fluoride-containing dentifrices . It is more biosafe than conventional sodium fluoride (NaF) and can respond not only on the tooth surface layer but also deep into the enamel . This makes it a crucial ingredient in toothpastes and other oral care products.

Enamel Acid Resistance

High concentrations of acid phosphate MFP (AP-MFP), used in professional care, could lead to a highly biosafe fluoride application method that acts through the deep enamel layers . MFP and AP-MFP treatments improve the acid resistance of enamel compared to conventional methods .

Dentin Erosion Prevention

MFP has the ability to reach deep into the dentin, providing a high safety profile with one-third of the toxicity of NaF . It can significantly reduce substantial defects, mineral loss, and lesion depth; better maintain Vickers hardness; and promote the homogenous aggregation of fine CaF2 particles to seal the dentin tubules, enhancing acid resistance in their vicinity .

Nutritional Supplements

MFP is also used as a source of fluoride added for nutritional purposes to food supplements .

Quality Tests and Assays

MFP is used as a USP reference standard, intended for use in specified quality tests and assays .

Dental Treatment

The proposed fluoride application method using AP-MFP introduces a dental treatment for acid resistance that is highly biosafe and penetrates deep layers of the enamel .

安全和危害

未来方向

Over 100 years of scientific literature is available which describes the long relationship between dentistry and the many possible applications of fluoride anion (F−) as successful therapeutic strategies . Sodium Monofluorophosphate is used in OTC dental preparations to help protect against cavities . In the future, more research could be conducted to explore other potential uses of Sodium Monofluorophosphate.

属性

IUPAC Name |

disodium;fluoro-dioxido-oxo-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH2O3P.2Na/c1-5(2,3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDWBSRJQZPEEB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])F.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2PFO3, FNa2O3P | |

| Record name | Sodium monofluorophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_monofluorophosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15181-43-8 (Parent) | |

| Record name | Sodium monofluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium monofluorophosphate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010163152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70872554 | |

| Record name | Disodium monofluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.950 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Pfaltz and Bauer MSDS] | |

| Record name | Sodium monofluorophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21717 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium monofluorophosphate | |

CAS RN |

7631-97-2, 10163-15-2 | |

| Record name | Sodium monofluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium monofluorophosphate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010163152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium fluorophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09484 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphorofluoridic acid, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium monofluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorophosphoric acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM MONOFLUOROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C810JCZ56Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Sodium monofluorophosphate (Na2FPO3) acts as a source of fluoride ions (F-), which play a crucial role in caries prevention. [, , , , , ] The fluoride ions interact with hydroxyapatite (the main mineral component of teeth) in multiple ways:

- Inhibition of demineralization: Fluoride ions reduce the solubility of enamel in acidic environments, thus protecting teeth from the demineralization process that leads to caries formation. [, , , ]

- Enhancement of remineralization: Fluoride ions promote the remineralization of enamel by facilitating the deposition of calcium and phosphate ions into the tooth structure, repairing early-stage lesions. [, , , ]

A: Yes, research shows that combining Sodium monofluorophosphate with agents like arginine, calcium carbonate, and xylitol can enhance its caries-preventive benefits. [, , , , ] For example, a study demonstrated that a dentifrice containing Sodium monofluorophosphate, arginine, and calcium carbonate exhibited superior remineralization of acid-softened enamel compared to a dentifrice with Sodium monofluorophosphate alone. [] Similarly, the addition of xylitol to a Sodium monofluorophosphate dentifrice was shown to significantly reduce caries increment compared to the dentifrice without xylitol. []

ANone: * Molecular formula: Na2FPO3* Molecular weight: 143.95 g/mol

A: While proposed as a potential corrosion inhibitor in concrete, Sodium monofluorophosphate's effectiveness is limited by its decomposition in the alkaline environment of concrete. [] It reacts with calcium ions present in the concrete pore solution, forming calcium phosphate and calcium fluoride, both of which have limited corrosion inhibition properties. [] This decomposition significantly restricts its penetration depth and achievable concentration around reinforcing bars, hindering its ability to effectively inhibit corrosion. []

ANone: The provided research abstracts do not delve into the catalytic properties or applications of Sodium monofluorophosphate. The primary focus of these studies is its use in oral care products and its potential as a corrosion inhibitor.

A: Sodium monofluorophosphate, commonly used in osteoporosis treatment, is absorbed from the gastrointestinal tract and subsequently hydrolyzed into fluoride and orthophosphate ions. [] This hydrolysis primarily occurs in the intestinal mucosa and the liver, facilitated by enzymes known as monofluorophosphateases (MFPases). [] Interestingly, while alkaline phosphatase exhibits MFPase activity, acid phosphatase does not. []

A: Extensive clinical trials, some spanning 3 years, have been conducted to assess the effectiveness of Sodium monofluorophosphate and Sodium fluoride dentifrices in preventing caries. [, , ] These studies, adhering to the guidelines established by organizations like the American Dental Association, have consistently demonstrated that Sodium monofluorophosphate dentifrices offer comparable anticaries efficacy to Sodium fluoride dentifrices. [, , ] This equivalence in performance suggests that both compounds, when incorporated into dentifrices, can effectively contribute to oral health by reducing caries formation.

A: Sodium monofluorophosphate, often combined with other agents like potassium nitrate, has demonstrated efficacy in reducing dentin hypersensitivity. [, , ] Studies using subjective pain scales like the Visual Analogue Scale (VAS) have shown significant improvements in sensitivity after using dentifrices containing these agents. [, , ] Notably, a dentifrice with 5% potassium nitrate and 1500 ppm Sodium monofluorophosphate in a precipitated calcium carbonate base significantly reduced both tactile and thermal sensitivity compared to a placebo dentifrice. []

ANone: The provided research abstracts do not discuss the use of specific biomarkers for predicting Sodium monofluorophosphate efficacy, monitoring treatment response, or identifying potential adverse effects.

A: Several analytical methods have been employed to determine Sodium monofluorophosphate content in toothpaste. [, , ]

- Quantitative 19F-NMR: This method offers a rapid, direct, and environmentally friendly approach for quantifying Sodium monofluorophosphate in toothpaste. [] It provides the advantage of being highly specific and avoids complex sample preparation procedures.

- Ion chromatography: This technique enables the simultaneous determination of both potassium nitrate and Sodium monofluorophosphate in dentifrices. [] It involves separating these components using an ion-exchange column and quantifying them based on their conductivity.

- Colorimetric methods: After removing interfering substances like orthophosphate and metaphosphate, colorimetric methods, such as those utilizing the bleaching of colored ferric complexes by fluoride ions, can be used to determine free fluoride, which can be related back to Sodium monofluorophosphate content. []

ANone: The provided research abstracts primarily focus on the clinical applications and efficacy of Sodium monofluorophosphate. There is limited information regarding its environmental impact and degradation pathways.

A: The research on Sodium monofluorophosphate transcends disciplinary boundaries, finding applications in diverse fields such as dentistry, material science, and pharmacology. [, , , , ]

- Dentistry: Studies on Sodium monofluorophosphate have significantly advanced our understanding of caries prevention, remineralization of enamel, and management of dentin hypersensitivity. [, , , , , , , , , ]

- Material science: Research exploring Sodium monofluorophosphate as a corrosion inhibitor in concrete has provided valuable insights into its chemical stability and interactions in alkaline environments. [, ] Although its limitations have been identified, these findings contribute to the development of more effective corrosion prevention strategies in construction.

- Pharmacology: Investigations into the use of Sodium monofluorophosphate for treating osteoporosis have expanded our knowledge of its pharmacokinetic properties, including absorption, metabolism, and potential for adverse effects. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B49825.png)

![5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B49828.png)

![[2-(3-Buten-1-yl)phenyl]methanol](/img/structure/B49838.png)

![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)

![Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde](/img/structure/B49849.png)